![molecular formula C7H3NS2 B13119737 Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
Thieno[2,3-b]thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[2,3-b]thiophene, is a member of the fused thiophenes family. These compounds are characterized by their electron-rich nature and structural rigidity, which is attributed to their extended π-conjugation. This makes them suitable candidates for adjusting the band gap of organic polymer semiconducting materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]thiophene-2-carbonitrile can be achieved through various methods. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis methods such as catalytic vapor-phase reactions. For instance, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at 550°C has been reported .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur, where reagents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Thieno[2,3-b]thiophene-2-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which thieno[2,3-b]thiophene-2-carbonitrile exerts its effects is primarily through its electron-rich and structurally rigid nature. This allows it to effectively adjust the band gap of organic polymer semiconducting materials, making it a valuable component in the development of OFETs and OPVs . The molecular targets and pathways involved include the π-conjugated systems, which facilitate efficient charge transport and light absorption .
Comparison with Similar Compounds
Thieno[2,3-b]thiophene-2-carbonitrile can be compared with other similar compounds, such as:
Thieno[3,2-b]thiophene: Another fused thiophene with similar electronic properties but different structural arrangement.
Dithieno[3,2-b2′,3′-d]thiophene: A more complex fused thiophene with additional thiophene rings, offering different electronic and optical properties.
Thieno[2′,3’4,5]thieno[3,2-b]thieno[2,3-d]thiophene: A highly conjugated system with multiple thiophene rings, used in advanced electronic applications.
These compounds share similar electronic properties but differ in their structural arrangements and specific applications, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
Molecular Formula |
C7H3NS2 |
|---|---|
Molecular Weight |
165.2 g/mol |
IUPAC Name |
thieno[2,3-b]thiophene-5-carbonitrile |
InChI |
InChI=1S/C7H3NS2/c8-4-6-3-5-1-2-9-7(5)10-6/h1-3H |
InChI Key |
XVDKJHKMYXDRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=C(S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)

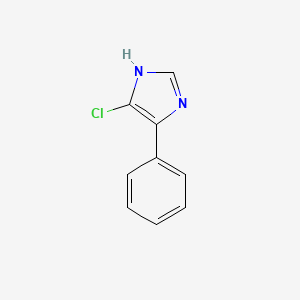
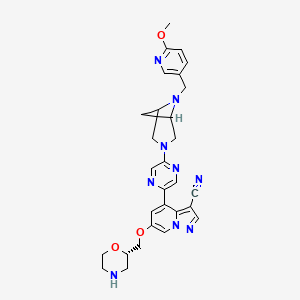
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
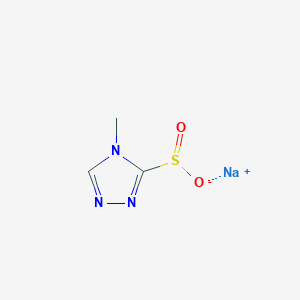
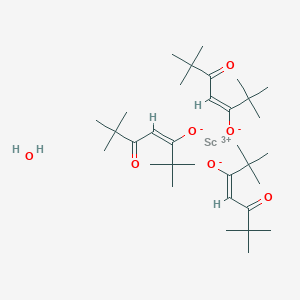

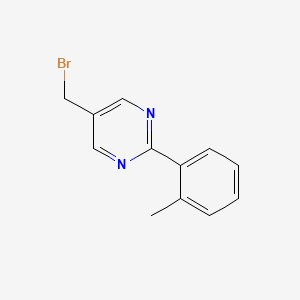
![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
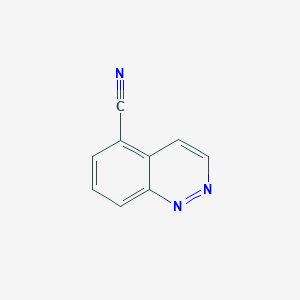
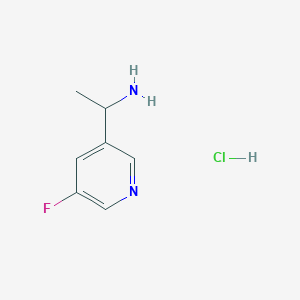
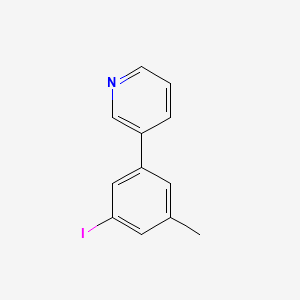
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
